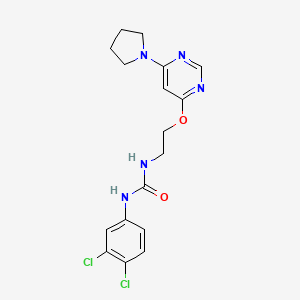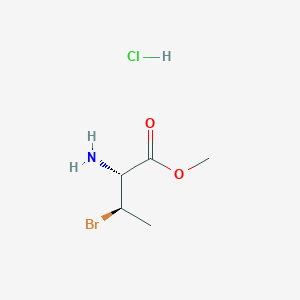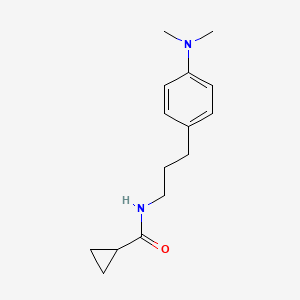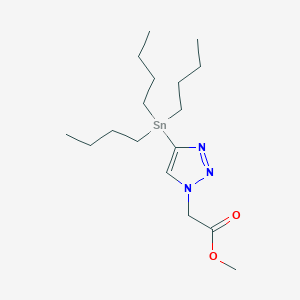
methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate is a compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a tributylstannyl group, which is a tin atom bonded to three butyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of a suitable precursor with tributyltin hydride. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions usually include a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and reactors can also help in the large-scale production of this compound.
化学反应分析
Types of Reactions
Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or other nucleophiles can be used to replace the tributylstannyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or other peroxides can be used to oxidize the tin atom.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazoles, while oxidation can produce different tin oxides.
科学研究应用
Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and triazole derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, while the tributylstannyl group can participate in organometallic reactions. These interactions can affect the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological systems.
相似化合物的比较
Similar Compounds
Methyl 2-(4-(trimethylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with trimethylstannyl group instead of tributylstannyl.
Methyl 2-(4-(triethylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with triethylstannyl group instead of tributylstannyl.
Methyl 2-(4-(triphenylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with triphenylstannyl group instead of tributylstannyl.
Uniqueness
The uniqueness of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate lies in its specific combination of the tributylstannyl group and the triazole ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and biological applications.
属性
IUPAC Name |
methyl 2-(4-tributylstannyltriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N3O2.3C4H9.Sn/c1-10-5(9)4-8-3-2-6-7-8;3*1-3-4-2;/h3H,4H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQOPULVMBFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)
![6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid](/img/structure/B2789830.png)
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2789831.png)
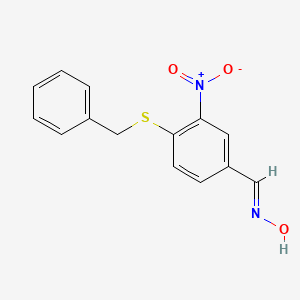
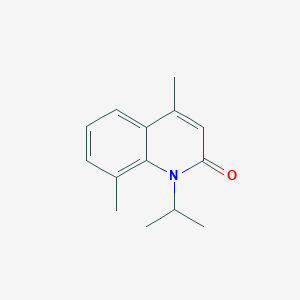
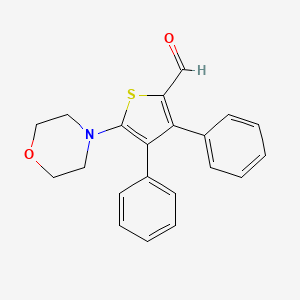
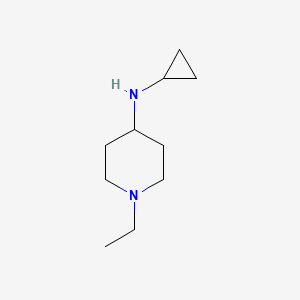
![3,9-dimethyl-1,7-bis[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2789840.png)
![4-[2-(3-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2789843.png)
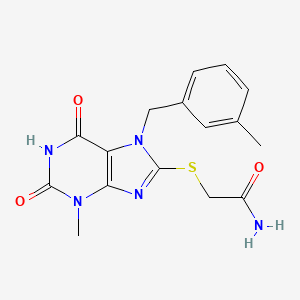
![4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2789845.png)
